molecular formula C9H10ClN3O2 B5640525 (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide

(3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide

Cat. No.: B5640525
M. Wt: 227.65 g/mol
InChI Key: XTNWYWSCVDIMGW-UHFFFAOYSA-N
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Description

(3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyimino group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form 3-chlorobenzaldoxime. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as oximes, nitriles, and substituted chlorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide include:

  • (3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
  • (3Z)-3-amino-N-(3-bromophenyl)-3-hydroxyiminopropanamide
  • (3Z)-3-amino-N-(3-fluorophenyl)-3-hydroxyiminopropanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyimino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3Z)-3-amino-N-(3-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNWYWSCVDIMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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